molecular formula C19H15O2PS B14734480 4-(Diphenylphosphorothioyl)benzoic acid CAS No. 5068-24-6

4-(Diphenylphosphorothioyl)benzoic acid

Cat. No.: B14734480
CAS No.: 5068-24-6
M. Wt: 338.4 g/mol
InChI Key: BWSWXCHGPKXDPY-UHFFFAOYSA-N
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Description

4-(Diphenylphosphorothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a diphenylphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphorothioyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diphenylphosphorothioyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphorothioyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. Additionally, the phosphorothioyl group can participate in redox reactions, further modulating the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylphosphorothioyl)benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and the ability to form stable coordination complexes. These properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

5068-24-6

Molecular Formula

C19H15O2PS

Molecular Weight

338.4 g/mol

IUPAC Name

4-diphenylphosphinothioylbenzoic acid

InChI

InChI=1S/C19H15O2PS/c20-19(21)15-11-13-18(14-12-15)22(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI Key

BWSWXCHGPKXDPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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